3-[(2-Aminoethyl)amino]-2H-indol-2-one CAS 150441-66-0 properties
3-[(2-Aminoethyl)amino]-2H-indol-2-one CAS 150441-66-0 properties
An In-depth Technical Guide to 3-[(2-Aminoethyl)amino]-2H-indol-2-one (CAS 150441-66-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(2-Aminoethyl)amino]-2H-indol-2-one, a molecule centered on the privileged 2-oxindole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, synthesis strategies, and potential biological significance, grounded in the broader context of its chemical class.
Introduction: The Significance of the 2-Oxindole Core
The 2-oxindole (or 1,3-dihydro-2H-indol-2-one) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] The versatility of the oxindole ring, particularly at the C3 position, allows for extensive functionalization, leading to a wide array of biological activities. The C3 position can be functionalized to create stereocenters that are often crucial for biological efficacy.[1] Molecules incorporating this scaffold have demonstrated a vast range of bioactivities, including antibacterial, antifungal, antitubercular, and anticancer properties.[2][3][4]
3-[(2-Aminoethyl)amino]-2H-indol-2-one (CAS 150441-66-0) is a specific derivative featuring a basic aminoethylamino side chain at the C3 position. This substitution is significant as it introduces polar, ionizable groups that can profoundly influence the molecule's physicochemical properties, such as solubility and membrane permeability, and its ability to form hydrogen bonds with biological targets.
Caption: Chemical Structure of 3-[(2-Aminoethyl)amino]-2H-indol-2-one.
Physicochemical Properties
Understanding the physicochemical profile of a compound is a critical prerequisite for any research and development endeavor. Below is a summary of the known properties of 3-[(2-Aminoethyl)amino]-2H-indol-2-one.
| Property | Value | Source |
| CAS Number | 150441-66-0 | [2] |
| Molecular Formula | C₁₀H₁₃N₃O | [5] |
| Molecular Weight | 189.21 g/mol | [2] |
| InChI Key | SCBMRPMLTICBGO-UHFFFAOYSA-N | [2] |
Synthesis Methodologies
The synthesis of 3-[(2-Aminoethyl)amino]-2H-indol-2-one leverages established chemistries for the functionalization of the 2-oxindole core. While specific protocols for this exact molecule are not detailed in the literature, a highly plausible and commonly employed strategy involves the reaction of isatin (1H-indole-2,3-dione) with ethylenediamine.[2]
Proposed Synthetic Pathway: Isatin Condensation
The foundational step is the condensation of a suitable isatin precursor with ethylenediamine. The carbonyl group at the C3 position of isatin is electrophilic and readily reacts with primary amines.
Causality Behind Experimental Choices:
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Starting Material: Isatin is a commercially available and versatile starting material for building the 2-oxindole core. Its C3-keto group is an ideal electrophilic handle for introducing nucleophilic side chains.
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Reagent: Ethylenediamine serves as the nucleophile, providing the desired (2-Aminoethyl)amino moiety in a single, efficient step. One amine of ethylenediamine acts as the nucleophile, while the other remains as a primary amine in the final product.
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Reaction Conditions: This type of condensation is typically carried out in a protic solvent like ethanol or methanol, often with mild acid or base catalysis to facilitate imine formation and subsequent tautomerization/rearrangement to the more stable enamine-like product.
Experimental Protocol: General Procedure for Isatin Condensation
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Dissolution: Dissolve isatin (1.0 eq) in a suitable solvent such as absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
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Reagent Addition: Add ethylenediamine (1.1-1.5 eq) to the solution dropwise at room temperature. A slight excess of the amine is used to drive the reaction to completion.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product may precipitate from the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the resulting residue is purified.
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Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 3-[(2-Aminoethyl)amino]-2H-indol-2-one.
Caption: Proposed workflow for the synthesis of the title compound.
Alternative Strategies for the 2-Oxindole Core
For novel analogs, constructing the 2-oxindole ring itself is a key consideration. Modern synthetic methods offer powerful alternatives to classical approaches:
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Palladium-Catalyzed Intramolecular α-Arylation: This robust method involves the cyclization of α-haloacetanilides using a palladium catalyst and a suitable phosphine ligand. It offers high yields and excellent functional group tolerance.[6][7]
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Cross-Dehydrogenative Coupling (CDC): These methods create C-C or C-N bonds with minimal pre-functionalization, offering an atom-economical approach to substituted oxindoles.[1]
Biological and Pharmacological Context
While specific bioactivity data for 3-[(2-Aminoethyl)amino]-2H-indol-2-one is scarce in public-domain literature, the broader class of 3-substituted-2-oxindoles is rich with pharmacological relevance. This allows us to infer potential areas of interest for this specific molecule.
Potential as an Antimicrobial Agent
The indole nucleus and its derivatives are well-documented for their antimicrobial properties.[3] Various substituted 1,3-dihydro-2H-indol-2-ones have been synthesized and evaluated, showing promising activity against a range of bacterial and fungal pathogens.[4][8] The presence of the basic amino groups in the title compound could enhance its interaction with negatively charged bacterial cell membranes, a common mechanism for antimicrobial action.
Application in Oncology: Kinase Inhibition
The indolinone scaffold is a well-established pharmacophore for kinase inhibitors.[2] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a substituted indolinone core. These inhibitors typically bind to the ATP-binding pocket of kinases. A general pharmacophore model for a Type II kinase inhibitor, which the indolinone scaffold can fit, includes key hydrogen bond donors and acceptors, as well as hydrophobic features that interact with the enzyme's active site.[2] The NH group of the oxindole ring and the exocyclic amino groups of 3-[(2-Aminoethyl)amino]-2H-indol-2-one could serve as critical hydrogen bond donors, making it a candidate for screening against various kinase targets.
Caption: Mapping of the compound's features to a kinase inhibitor model.
Future Research Directions
3-[(2-Aminoethyl)amino]-2H-indol-2-one represents a foundational molecule with significant potential for further investigation and derivatization.
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Definitive Biological Screening: The immediate priority is to conduct comprehensive biological screening to validate the inferred activities. This should include broad panels for antimicrobial, antifungal, and anticancer (especially kinase inhibition) assays.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would be a logical next step. Modifications could include:
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Alkylation or acylation of the amino groups to modulate basicity and lipophilicity.
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Substitution on the aromatic ring of the oxindole core to explore electronic and steric effects.
-
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Mechanism of Action (MoA) Elucidation: Should significant activity be identified, detailed MoA studies would be crucial. For kinase activity, this would involve identifying the specific kinase target(s) and characterizing the binding kinetics.
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Physicochemical Profiling: Experimental determination of solubility, pKa, and metabolic stability is essential for any compound intended for further development.
This technical guide provides a framework for understanding 3-[(2-Aminoethyl)amino]-2H-indol-2-one based on available data and the well-established chemistry of its structural class. It serves as a starting point for researchers aiming to explore its potential in drug discovery and development.
References
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Title: Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: The plausible mechanism for the Synthesis of 3‐substituted‐2‐oxindole derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor Source: Organic Chemistry Portal URL: [Link]
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Title: Oxindole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives Source: RSC Advances (via PMC) URL: [Link]
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Title: 3-(2-AMINOETHYLAMINO)PROPYLAMINE | CAS#:13531-52-7 Source: Chemsrc URL: [Link]
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Title: 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one Source: PubChem - NIH URL: [Link]
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Title: Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives Source: PubMed URL: [Link]
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Title: Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives Source: PubMed URL: [Link]
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Title: 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride Source: PubChem - NIH URL: [Link]
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Title: 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation Source: MDPI URL: [Link]
- Title: 3-(2-Aminoethyl)
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Title: 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study Source: PubMed URL: [Link]
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